molecular formula C18H27ClN2O2 B1397000 Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride CAS No. 1332531-15-3

Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride

Cat. No.: B1397000
CAS No.: 1332531-15-3
M. Wt: 338.9 g/mol
InChI Key: AYSGRXFTKOHSHB-UHFFFAOYSA-N
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Description

Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is primarily used in scientific research and is not intended for other purposes .

Preparation Methods

The synthesis of Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride involves several steps. The synthetic route typically includes the reaction of piperidine derivatives with benzoyl chloride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Piperidin-1-yl(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride can be compared with other similar compounds, such as:

    1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine: This compound lacks the hydrochloride group and may have different solubility and reactivity properties.

    1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrobromide: This compound has a bromide ion instead of a chloride ion, which can affect its chemical behavior. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications.

Properties

IUPAC Name

piperidin-1-yl-[4-(piperidin-3-ylmethoxy)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c21-18(20-11-2-1-3-12-20)16-6-8-17(9-7-16)22-14-15-5-4-10-19-13-15;/h6-9,15,19H,1-5,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSGRXFTKOHSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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